4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE
Overview
Description
4-FLUORO-N-(FURAN-2-YLMETHYL)ANILINE is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Amination for Fluorine Atom Removal
The electrophilic amination of 4-fluorophenol demonstrates a notable application in organic synthesis, particularly for the complete removal of the fluorine atom. This process, facilitated by the treatment with diazenes under mild conditions, exemplifies a method for introducing amine groups into aromatic systems, highlighting the utility of (4-fluorophenyl)(2-furylmethyl)amine in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).
Antifungal Agent Development
A key application of (4-fluorophenyl)(2-furylmethyl)amine is in the development of new antifungal agents. Through structure-activity relationship studies, compounds derived from this chemical scaffold have shown remarkable antifungal activity against dermatophytes. This research underlines the potential of (4-fluorophenyl)(2-furylmethyl)amine derivatives in designing effective treatments for fungal infections (Suvire, Sortino, Kouznetsov, Vargas M, Zacchino, Cruz, & Enriz, 2006).
Anion Exchange Polymer Electrolytes
Another significant application is in the creation of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These materials were synthesized via an activated fluorophenyl-amine reaction, showcasing the role of (4-fluorophenyl)(2-furylmethyl)amine in developing polymer electrolytes for fuel cell applications (Kim, Labouriau, Guiver, & Kim, 2011).
Antitumor Properties
The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which can be related to derivatives of (4-fluorophenyl)(2-furylmethyl)amine, have been explored. These compounds possess selective, potent antitumor activities, underlining the importance of fluoro-substituted phenyl compounds in the development of new cancer therapies (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Synthesis of Cinnamamides
The synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, facilitated by reactions involving (4-fluorophenyl)(2-furylmethyl)amine, highlights its applicability in organic synthesis, particularly in the generation of compounds with potential biological activities (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).
Mechanism of Action
Target of Action
The primary target of (4-Fluorophenyl)(2-furylmethyl)amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
(4-Fluorophenyl)(2-furylmethyl)amine interacts with ENTs, acting as an inhibitor . It is more selective to ENT2 than to ENT1 . This interaction results in a decrease in the uptake of nucleosides, affecting their availability for nucleotide synthesis .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway. This can have downstream effects on processes that rely on nucleotides, such as DNA replication and RNA transcription .
Result of Action
The molecular and cellular effects of (4-Fluorophenyl)(2-furylmethyl)amine’s action primarily involve the disruption of nucleotide synthesis. By inhibiting ENTs and reducing nucleoside uptake, the compound can potentially affect cellular processes that rely on nucleotides .
Properties
IUPAC Name |
4-fluoro-N-(furan-2-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZOFHGATNCKQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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